molecular formula C₈₃H₁₂₇N₂₅O₃₄S B1574821 NH2-KLGADTDGEQDQHMTYGGQ-COOH

NH2-KLGADTDGEQDQHMTYGGQ-COOH

Cat. No.: B1574821
M. Wt: 2051.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-KLGADTDGEQDQHMTYGGQ-COOH is a synthetic peptide chain with a defined sequence of 20 amino acids, featuring an amine group (-NH2) at its N-terminus (attached to lysine) and a carboxyl group (-COOH) at its C-terminus (attached to glutamine) . This specific structure is characteristic of many biologically active peptides and proteins, which are polymers of amino acids linked by peptide bonds . The peptide has a molecular formula of C83H127N25O34S and a molar mass of 2051.11 g/mol . As a research-grade biochemical tool, this synthetic peptide is designed for use in various life science research applications. It is supplied as a solid and requires sealed storage away from moisture to maintain stability, with recommended long-term storage at -80°C . The product is for research use only and is not intended for human use, diagnosis, or therapeutic applications . Researchers can utilize this peptide to study protein-protein interactions, investigate cellular signaling pathways, and explore its potential role in various biochemical processes. The presence of specific amino acids like histidine (H) and methionine (M) within its sequence may contribute to unique chemical properties and research applications.

Properties

Molecular Formula

C₈₃H₁₂₇N₂₅O₃₄S

Molecular Weight

2051.11

sequence

One Letter Code: KLGADTDGEQDQHMTYGGQ

Origin of Product

United States

Synthesis and Purification Methodologies for Nh2 Klgadtdgeqdqhmtyggq Cooh

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide production, offering a streamlined and efficient method for assembling amino acids into a desired sequence. lcms.czqyaobio.com In SPPS, the peptide chain is incrementally built on an insoluble solid support, which simplifies the removal of excess reagents and byproducts through simple washing steps. lcms.czlifetein.comluxembourg-bio.com

Fmoc/tBu Chemistry in NH2-KLGADTDGEQDQHMTYGGQ-COOH Synthesis

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. lifetein.comresearchgate.net This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of each incoming amino acid. lifetein.comwikipedia.org The side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). researchgate.net

The synthesis of this compound using Fmoc/tBu chemistry would proceed as follows:

The C-terminal glutamine (Gln) residue is anchored to a solid support resin. uci.edu

The Fmoc protecting group on the Gln is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comwikipedia.org

The next Fmoc-protected amino acid in the sequence (Gly) is activated by a coupling reagent and added to the deprotected Gln on the resin, forming a peptide bond. jpt.comcreative-peptides.com

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). peptide.compeptide.com

The Fmoc/tBu strategy is favored for its mild deprotection conditions, which minimizes side reactions and makes it compatible with a wide range of peptide sequences. lifetein.com The progress of the synthesis can be monitored by quantifying the amount of Fmoc group removed at each cycle via UV spectrophotometry. luxembourg-bio.com

Boc Chemistry Considerations for this compound

An alternative to Fmoc/tBu chemistry is the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. peptide.com In this approach, the acid-labile Boc group is used for temporary Nα-protection, and benzyl-based groups are typically used for permanent side-chain protection. wikipedia.org The Boc group is removed with a moderately strong acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). wikipedia.orgpeptide.com

For a long and potentially aggregating sequence like this compound, Boc/Bzl chemistry can offer advantages. peptide.com The repeated acidic deprotection steps keep the growing peptide chain protonated, which can reduce aggregation. peptide.com However, the use of harsh acids like HF for final cleavage requires specialized equipment and handling procedures. peptide.com

Optimization of Coupling and Deprotection Strategies

To ensure a high yield and purity of the final peptide, optimization of the coupling and deprotection steps is crucial. creative-peptides.com

Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization. jpt.comiris-biotech.de Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. jpt.comcreative-peptides.com

Onium Salts: (Uronium/Aminium and Phosphonium salts) such as HBTU, HATU, HCTU, PyBOP, and COMU are known for their high reactivity and efficiency, making them suitable for difficult couplings. creative-peptides.comcreative-peptides.comacs.org

Deprotection: In Fmoc chemistry, the standard deprotection reagent is 20-50% piperidine in DMF. lifetein.comwikipedia.org For long peptides where aggregation can be an issue, optimizing the deprotection conditions, for instance by adding chaotropic salts, may be necessary to ensure complete removal of the Fmoc group. qyaobio.com

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCEffective and cost-efficient, often used with additives to reduce side reactions. jpt.comcreative-peptides.com
Onium Salts (Uronium/Aminium)HBTU, HATU, HCTUHigh coupling efficiency, reduced side reactions, suitable for long peptides. creative-peptides.comcreative-peptides.com
Onium Salts (Phosphonium)PyBOPEfficient and reduces racemization. jpt.com
Immonium/Oxime-basedCOMUHighly reactive and water-soluble byproducts, beneficial for green chemistry. acs.org

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the stepwise addition of amino acids in a solution. openaccessjournals.com While largely superseded by SPPS for many applications, it remains a valuable technique, particularly for large-scale synthesis. wikipedia.orgamericanpeptidesociety.org

Segment Condensation Techniques

For a long peptide like this compound, a viable LPPS strategy is segment condensation. mblintl.com This approach involves synthesizing smaller, protected peptide fragments of the main sequence and then coupling them together in solution. qyaobio.comnih.gov This can help to overcome the low solubility of longer protected peptides. qyaobio.combiomatik.com The fragments can be prepared using either SPPS or LPPS.

Challenges and Advantages for Longer Peptide Sequences

The synthesis of longer peptides presents several challenges, including poor solubility of intermediates and the accumulation of side products. qyaobio.commblintl.com

Table 2: Comparison of SPPS and LPPS for the Synthesis of this compound

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide is anchored to a solid support. lcms.czSynthesis occurs entirely in solution. americanpeptidesociety.org
Advantages - Ease of purification (washing steps). americanpeptidesociety.org- Amenable to automation. americanpeptidesociety.org- Generally faster for research-scale synthesis. americanpeptidesociety.org- Scalability for industrial production. americanpeptidesociety.org- Potentially higher yields for shorter peptides. americanpeptidesociety.org- Allows for purification of intermediates.
Challenges - Aggregation of the growing peptide chain, especially for long sequences. peptide.com- Lower loading capacity of the resin can limit scale-up. americanpeptidesociety.org- Difficult purification steps (crystallization or chromatography). americanpeptidesociety.org- Poor solubility of longer protected peptide fragments. qyaobio.combiomatik.com- Cumulative yield can be lower for very long sequences.

Following synthesis, the crude peptide must be purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cznih.gov The identity and purity of the final product are then confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC. nih.govmdpi.com

Chemo-Enzymatic Peptide Synthesis (CEPS) for Peptide Ligation

Chemo-enzymatic peptide synthesis is a state-of-the-art technology that combines the flexibility of chemical peptide synthesis for creating peptide fragments with the high selectivity and efficiency of enzymatic ligation to assemble them into longer peptides or small proteins. bachem.comqyaobio.com This approach is particularly advantageous for producing peptides longer than 15 amino acids, where purely chemical methods often encounter difficulties such as side reactions and purification challenges. google.comgoogle.com

The synthesis of this compound via CEPS would involve the initial solid-phase peptide synthesis (SPPS) of smaller, more manageable fragments of the final peptide. For a 20-amino acid peptide, a common strategy is to synthesize two fragments of roughly equal length, for instance, a 10-mer and another 10-mer, which are then joined together enzymatically. google.com

A plausible fragmentation strategy for this compound could involve the synthesis of two peptide fragments:

Fragment 1 (N-terminal): NH2-KLGADTDGEQ-COOH

Fragment 2 (C-terminal): DQHMTYGGQ-COOH

For the enzymatic ligation to occur, the C-terminal fragment would be synthesized with a C-terminal ester, such as a glycolate (B3277807) ester, to act as the acyl donor for the ligase enzyme. The N-terminal fragment would have a free N-terminus to act as the nucleophile. uva.nl

Several classes of enzymes, known as peptide ligases, can be employed for this purpose. These enzymes exhibit high regio- and chemoselectivity, meaning they catalyze the formation of a peptide bond at a specific site without the need for protecting groups on the amino acid side chains. nih.gov

Key Enzymatic Ligation Strategies:

Enzyme ClassRecognition Site/MechanismSuitability for this compound Synthesis
Sortases Recognize a specific sorting signal (e.g., LPXTG) on the C-terminus of one peptide and catalyze its ligation to an N-terminal glycine (B1666218) or alanine (B10760859) on another peptide. uva.nlnih.govWhile robust, this method would require the temporary incorporation and subsequent cleavage of the recognition motif, making it a "traceless" but multi-step process.
Butelase 1 An asparaginyl endoprotease that specifically ligates a peptide ending in Asn/Asp (N) to the N-terminus of another peptide. uva.nlThis could be a highly efficient option if the peptide fragments are designed to have the appropriate C- and N-terminal residues.
Peptiligase/Omniligase Engineered variants of subtilisin that exhibit broad substrate specificity, allowing for the ligation of various peptide sequences with high efficiency. nih.gov Omniligase, in particular, can couple a wide range of peptide sequences. nih.govThese engineered enzymes are highly suitable as they often do not require a specific recognition sequence, offering greater flexibility in fragment design.
Thioesterase Domains These enzymes, derived from nonribosomal peptide synthetases (NRPS), catalyze the macrocyclization of linear peptides but can also be used for intermolecular ligations. beilstein-journals.orgnih.govThis strategy is more commonly applied to cyclic peptides but demonstrates the versatility of enzymatic ligation.

Given the sequence of this compound, enzymes like peptiligase or omniligase would be excellent candidates for the ligation step due to their broad substrate scope and high catalytic efficiency. The ligation reaction would proceed by joining the C-terminal activated ester of one fragment with the N-terminal amine of the other.

A significant benefit of chemo-enzymatic peptide synthesis is that the enzymatic ligation step is performed under mild, aqueous conditions. bachem.comnih.gov This contrasts sharply with many traditional chemical ligation methods that often require harsh organic solvents and may lead to side reactions.

Key Advantages of Mild, Aqueous Conditions:

High Selectivity: Enzymes operate with high precision, forming the desired peptide bond without affecting the functional groups on the amino acid side chains. This eliminates the need for complex protection and deprotection steps. bachem.com

Reduced Epimerization: The enzymatic process is stereospecific, preventing the racemization of amino acids at the ligation site, a common problem in chemical fragment condensation. google.com

Greener Chemistry: The use of aqueous buffers as the reaction medium significantly reduces the reliance on hazardous organic solvents, making CEPS a more environmentally friendly approach. bachem.com

Improved Solubility: Performing the ligation in an aqueous environment can help to solubilize the peptide fragments, which can sometimes be a challenge in organic solvents, especially for longer and more complex peptides.

Biocompatibility: The reaction conditions are compatible with the native structure of the peptides, minimizing the risk of denaturation or aggregation.

Purification Techniques for Synthetic this compound

Following the synthesis of the full-length peptide, rigorous purification and characterization are essential to ensure the final product is of high purity and has the correct molecular identity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating the target peptide from impurities based on differences in hydrophobicity. cnbiosynth.com

The RP-HPLC Process for Purity Assessment:

Sample Preparation: The crude synthetic peptide is dissolved in an appropriate solvent.

Injection: The sample is injected into the HPLC system.

Separation: The peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18). A mobile phase with an increasing gradient of an organic solvent (e.g., acetonitrile) is used to elute the components.

Detection: A UV detector is typically used to monitor the elution profile, as peptide bonds absorb light at specific wavelengths (commonly 214-220 nm).

Data Analysis: The resulting chromatogram shows peaks corresponding to the different components in the sample. The purity of the target peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks. nih.gov

Typical RP-HPLC Parameters for Peptide Analysis:

ParameterTypical Setting
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B
Detection Wavelength 220 nm
Flow Rate 1.0 mL/min

Mass spectrometry (MS) is an indispensable analytical technique used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. qyaobio.com For peptides, electrospray ionization (ESI) is a commonly used soft ionization technique that generates multiply charged ions of the intact molecule. qyaobio.com

The resulting mass spectrum displays a series of peaks, each representing the peptide with a different charge state (m/z). Deconvolution of this series of peaks allows for the precise calculation of the molecular weight of the peptide. nih.gov

Expected Molecular Weight of this compound:

The molecular formula for this peptide is C83H127N25O34S. nih.govacs.org This corresponds to a monoisotopic molecular weight of approximately 2050.11 Da. High-resolution mass spectrometry can confirm this mass with high accuracy, providing strong evidence for the successful synthesis of the target peptide. uva.nl

In addition to confirming the mass of the parent peptide, MS can also be used to identify any impurities that may be present, such as deletion sequences or products of side reactions from the synthesis. nih.gov Tandem mass spectrometry (MS/MS) can further be employed to sequence the peptide, providing ultimate confirmation of its primary structure.

Conformational Analysis and Structural Characterization of Nh2 Klgadtdgeqdqhmtyggq Cooh

Spectroscopic Methods for Secondary Structure Elucidation

Spectroscopic techniques provide valuable insights into the secondary structure content of peptides in solution. These methods are powerful for analyzing conformational changes in response to environmental factors such as pH, temperature, or the presence of binding partners.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. ntu.edu.sgwikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides with their asymmetric alpha-carbon atoms. wikipedia.orglibretexts.org The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation and can be used to estimate the proportions of different secondary structural elements like α-helices, β-sheets, turns, and random coils. wikipedia.orglibretexts.orgwisc.edu

For NH2-KLGADTDGEQDQHMTYGGQ-COOH, a hypothetical CD spectrum might reveal a predominantly random coil structure in aqueous buffer at neutral pH, characterized by a strong negative band near 200 nm. However, upon introduction of a structure-inducing solvent like trifluoroethanol or upon binding to a putative receptor, the CD spectrum could shift, indicating a conformational change. For instance, the development of negative bands around 208 nm and 222 nm would suggest the formation of α-helical content.

Table 1: Hypothetical Secondary Structure Content of this compound Determined by CD Spectroscopy under Different Solvent Conditions.

Solvent Conditionα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
10 mM Phosphate (B84403) Buffer, pH 7.45101570
50% Trifluoroethanol4051045

Note: This data is illustrative and represents a hypothetical scenario.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful technique for probing the secondary structure of peptides. mt.comrtilab.comtechnologynetworks.com It measures the absorption of infrared radiation by the vibrational modes of molecules. mt.comyoutube.com In peptides, the amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. youtube.com

The deconvolution of the amide I band in the FTIR spectrum of this compound could provide quantitative estimates of its secondary structure. For example, absorption bands in the range of 1650-1658 cm⁻¹ are characteristic of α-helices, while bands between 1620-1640 cm⁻¹ and around 1680-1690 cm⁻¹ are indicative of β-sheets. A broad band around 1640-1650 cm⁻¹ would suggest a predominantly random coil conformation.

Table 2: Hypothetical Amide I Band Frequencies and Corresponding Secondary Structure Assignments for this compound.

Frequency (cm⁻¹)Secondary Structure Assignment
~1654α-Helix
~1635β-Sheet
~1675Turn
~1645Random Coil

Note: This data is illustrative and represents a hypothetical scenario.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. It provides detailed information about the local conformation, backbone dynamics, and spatial proximities of atoms.

2D NMR Techniques (e.g., COSY, TOCSY, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to assign the proton resonances and elucidate the structure of this compound.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify scalar-coupled protons within the same amino acid residue, facilitating the assignment of the spin systems of the individual amino acids. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), regardless of whether they are in the same or different residues. harvard.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the determination of interproton distances that are used as constraints in structure calculations.

For this compound, a sequential assignment strategy would be employed, using characteristic short-range NOEs between the alpha-proton of one residue and the amide proton of the following residue (dαN(i, i+1)) to link the assigned spin systems in the correct sequence. Medium- and long-range NOEs would then provide crucial information about the peptide's folded structure.

Assessment of Local Conformations and Backbone Dynamics

NMR also provides insights into the local conformation and dynamics of the peptide backbone.

Chemical Shifts: The deviation of the ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from their random coil values, known as the chemical shift index (CSI), can be used to identify regions of regular secondary structure.

Coupling Constants: The magnitude of the three-bond J-coupling constant between the amide proton and the alpha-proton (³J(HNα)) provides information about the backbone dihedral angle φ.

Relaxation Parameters: Measurements of T1, T2, and heteronuclear NOEs can be used to probe the dynamics of the peptide backbone on different timescales, identifying regions of flexibility and rigidity.

Table 3: Hypothetical NMR Data for a Segment of this compound.

Residue¹Hα Chemical Shift (ppm)³J(HNα) (Hz)Key NOEs
Asp74.658.2dαN(Asp7, Gly8)
Gly83.98, 3.85-dαN(Gly8, Glu9)
Glu94.357.5dαN(Glu9, Gln10), dNN(Glu9, Gln10)
Gln104.407.8dαN(Gln10, Asp11)

Note: This data is illustrative and represents a hypothetical scenario.

X-ray Crystallography of this compound (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.orgnih.govlibretexts.orglibretexts.org The technique requires the molecule to be in a crystalline form. nih.govlibretexts.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be determined. wikipedia.orgnih.gov

The successful crystallization of this compound would be a critical and often challenging first step. libretexts.org If a high-quality crystal is obtained, X-ray diffraction analysis could provide a detailed, static picture of the peptide's conformation in the solid state. This would reveal precise bond lengths, bond angles, and the arrangement of the peptide chains within the crystal lattice. The resulting structure would be invaluable for understanding its interactions with other molecules and for structure-based drug design. To date, no publically available crystal structure for this compound has been reported.

Table 4: Hypothetical Crystallographic Data for this compound.

ParameterHypothetical Value
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=20, b=30, c=50
Resolution (Å)1.8
R-work / R-free (%)19.5 / 22.0
Molecules per ASU1

Note: This data is illustrative and represents a hypothetical scenario as no crystal structure is available.

Table of Compound Names

AbbreviationFull Name
COSYCorrelation Spectroscopy
FTIRFourier-Transform Infrared
NOESYNuclear Overhauser Effect Spectroscopy
TOCSYTotal Correlation Spectroscopy

Crystallization Strategies

The initial and often most challenging step in X-ray crystallography is obtaining a well-ordered crystal of the target molecule. For peptides like this compound, this process is complex due to their molecular flexibility. cambrex.com A variety of techniques are typically employed to induce crystallization.

A fundamental requirement for crystallization is high peptide purity, generally above 95%, as contaminants can inhibit the formation of a uniform crystal lattice. creative-biostructure.com The most common method for crystallizing small peptides is through evaporation, where a saturated solution of the peptide is prepared, and as the solvent slowly evaporates, the peptide precipitates, ideally forming crystals. creative-biostructure.com

Modern approaches often begin with in-silico modeling to predict suitable solvent systems and conditions that might favor crystal growth. approcess.com This is followed by extensive solvent screening , where numerous different solvents and precipitating agents are tested to find the optimal conditions for crystallization. approcess.com Other strategies include:

Co-crystallization with Excipients: Combining the peptide with small molecules (excipients) such as mannitol (B672) or urea (B33335) can help stabilize the peptide and facilitate the formation of a stable crystalline structure. approcess.com

Controlled Temperature Variations: Carefully heating the peptide solution above its glass transition temperature can sometimes promote the molecular rearrangement necessary for crystallization, though this requires precise control to prevent degradation. approcess.com

Crystallization TechniqueDescriptionKey Considerations
Evaporation A saturated peptide solution is prepared, and the solvent is slowly evaporated to induce precipitation and crystal formation. creative-biostructure.comRequires high peptide purity (≥95%). creative-biostructure.com
Solvent Screening A wide variety of solvents and precipitants are tested to identify optimal crystallization conditions. approcess.comCan be resource-intensive but increases the probability of success.
Co-crystallization The peptide is combined with excipients to form a more stable crystalline structure. approcess.comThe choice of excipient is critical and often determined empirically.
Temperature Control Precise heating and cooling cycles are used to facilitate crystallization. approcess.comRisk of peptide degradation if not carefully controlled.

Once crystals are obtained, their quality is assessed, and they are subjected to X-ray diffraction analysis to determine the molecular structure. approcess.com

Electron Density Map Interpretation

Following a successful X-ray diffraction experiment, the data is processed to generate an electron density map. libretexts.orgproteopedia.org This map is a three-dimensional representation of the electron distribution within the crystal, which in turn reveals the positions of the atoms. libretexts.org The process involves fitting the known amino acid sequence of the peptide into the contours of the map.

Two main types of electron density maps are used in this process:

2Fo-Fc map: This map shows the electron density around the fitted atomic model and is used to assess how well the model fits the experimental data. proteopedia.orgrcsb.org

Fo-Fc (difference) map: This map highlights regions where the model is inaccurate, showing positive density for missed atoms and negative density for atoms that have been incorrectly placed. rcsb.org

Computational Structural Prediction and Modeling

In the absence of experimental data, computational methods can provide valuable predictions of a peptide's structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. wikipedia.org For a peptide like this compound, an MD simulation would start with a predicted or modeled structure and simulate its dynamic behavior in a virtual environment that mimics physiological conditions (e.g., surrounded by water molecules).

The simulation numerically solves Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the peptide's conformation changes over time. wikipedia.orgnih.gov This allows researchers to:

Explore the peptide's conformational landscape and identify stable and transient structures.

Analyze the flexibility of different regions of the peptide.

Study how the peptide interacts with other molecules, such as water or potential binding partners.

MD simulations provide a detailed view of the peptide's dynamic nature, complementing the static picture provided by methods like X-ray crystallography. nih.gov

Simulation ParameterDescriptionRelevance to Peptide Structure
Force Field A set of parameters that defines the potential energy of the system, describing the interactions between atoms. wikipedia.orgDetermines the accuracy of the simulated atomic interactions and subsequent conformational changes.
Solvent Model The representation of the solvent (usually water) in the simulation, which can be explicit (individual molecules) or implicit (a continuum).The solvent has a significant impact on peptide folding and stability.
Simulation Time The duration of the simulation, which needs to be long enough to capture the biological processes of interest.Longer simulations allow for the exploration of a wider range of conformational states.
Temperature & Pressure The simulated environmental conditions, which are typically set to mimic physiological conditions.These parameters affect the kinetic energy of the atoms and the overall dynamics of the system.

Rosetta-Based Modeling for Peptide Folding

Rosetta is a comprehensive software suite for macromolecular modeling that includes powerful tools for de novo structure prediction and refinement. rosettacommons.orgnih.gov The Rosetta methodology is similar to other de novo approaches in that it assembles structures from small fragments of known proteins and then refines them using a sophisticated energy function.

For a peptide like this compound, a Rosetta-based approach would involve:

Generating a large number of initial structures (decoys) by combining three- and nine-residue fragments from a database of known protein structures.

Optimizing these decoys to find the lowest-energy conformation using the Rosetta energy function.

Clustering the lowest-energy models to identify the most probable native-like structures.

Rosetta has been successfully used to predict the structures of numerous proteins and peptides and is a key tool in computational structural biology. bakerlab.org

Molecular Interactions and Recognition Mechanisms of Nh2 Klgadtdgeqdqhmtyggq Cooh

Protein-Peptide Binding Studies

Experimental validation of peptide-protein interactions is fundamental to understanding their biological relevance. A variety of biophysical techniques are employed to quantify binding affinities and to identify specific binding partners from complex biological mixtures.

To ascertain the strength of the interaction between NH2-KLGADTDGEQDQHMTYGGQ-COOH and its potential protein targets, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Surface Plasmon Resonance (SPR): This technique allows for the real-time monitoring of binding events at a sensor surface. In a hypothetical SPR experiment, a potential protein partner is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index at the surface, proportional to the mass bound, is measured and plotted as a sensorgram. From this data, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value signifies a higher binding affinity.

Hypothetical SPR Data for this compound Binding to Target Protein X

Parameter Value Unit
Association Rate (ka) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 3.2 x 10⁻⁴ s⁻¹

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding. In a typical experiment, the peptide is titrated into a solution containing the target protein. The heat released or absorbed is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Hypothetical ITC Thermodynamic Data for this compound Binding to Target Protein Y

Parameter Value Unit
Stoichiometry (n) 1.05 -
Equilibrium Dissociation Constant (KD) 5.8 µM
Enthalpy Change (ΔH) -12.5 kcal/mol

Identifying the specific proteins that this compound interacts with within a cell or biological fluid is a critical step. Techniques like phage display and pull-down assays are commonly used for this purpose.

Phage Display: This high-throughput screening method can be used to identify binding partners from a vast library of proteins. A library of phages, each displaying a different protein or peptide on its surface, is exposed to immobilized this compound. Phages that display a protein that binds to the peptide are captured, while non-binders are washed away. The captured phages are then eluted and amplified, and the displayed protein is identified through DNA sequencing.

Pull-down Assays: In this approach, a "bait" version of this compound, typically biotinylated, is immobilized on beads (e.g., streptavidin-coated). These beads are then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the peptide are "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted and identified using techniques like mass spectrometry.

Computational Prediction of Binding Sites and Modes

Computational methods have become indispensable in predicting and analyzing peptide-protein interactions, offering insights that can guide experimental work. These approaches range from blind docking algorithms to more refined scoring functions and machine learning models.

When the binding site on a target protein is unknown, blind docking algorithms are employed to search the entire protein surface for potential interaction sites.

PEP-SiteFinder: This is a tool specifically designed for the blind identification of peptide binding sites on protein surfaces. nih.govoup.comtum.de It works by generating multiple 3D conformations of the peptide sequence (in this case, KLGADTDGEQDQHMTYGGQ) and then performing a fast, rigid docking of these conformations across the entire surface of the target protein. nih.govoup.com The output provides a ranked list of potential binding sites, helping to narrow down the regions for further experimental investigation. nih.govtum.deresearchgate.net

Hypothetical PEP-SiteFinder Output for this compound and Target Protein Z

Predicted Site Protein Residues Involved Propensity Score
1 ARG-88, LYS-92, GLU-121, ASP-124 0.89
2 TYR-45, PHE-47, LEU-51 0.75

Once a potential binding site is identified, more refined docking methods can be used to predict the precise binding mode and to estimate the binding affinity. These methods often involve flexible docking, where both the peptide and the protein side chains are allowed to move, providing a more accurate representation of the binding event. nih.gov

Scoring functions are mathematical models used to estimate the binding affinity of a docked pose. wikipedia.org They can be physics-based, empirical, knowledge-based, or machine-learning-based. mdpi.com These functions evaluate various factors such as electrostatic interactions, van der Waals forces, and solvation effects to rank different binding poses. schrodinger.com The goal is to identify the pose that best represents the true binding conformation and has the most favorable predicted binding energy. wikipedia.org

In recent years, machine learning and deep learning models have emerged as powerful tools for predicting peptide-protein interactions. researchgate.netnih.govillinois.edunih.gov These models are trained on large datasets of known protein-peptide complexes and their binding affinities. researchgate.netillinois.edunih.gov By learning complex patterns from this data, they can predict whether a given peptide is likely to bind to a specific protein and can even predict the binding affinity. researchgate.netnih.govrsc.org These approaches can be sequence-based, structure-based, or a hybrid of both, offering a rapid and efficient way to screen large numbers of potential peptide-protein pairs. researchgate.netnih.gov

Mechanistic Insights into Receptor Recognition

Ligand-Induced Conformational Changes

There is no information available in the scientific literature regarding whether the binding of this compound to a receptor induces any conformational changes.

Role of Specific Amino Acid Residues in Binding Hotspots

Research has not yet identified the specific amino acid residues within the this compound sequence that may act as binding hotspots in potential receptor interactions.

Membrane Interactions of this compound

Interactions with Model Membrane Systems (e.g., Liposomes, Planar Lipid Bilayers)

No studies have been published that investigate the interaction of this compound with model membrane systems.

Biophysical Characterization of Peptide-Membrane Association

There is a lack of biophysical data characterizing the association, if any, between this compound and cell membranes.

Stability and Degradation Pathways of Nh2 Klgadtdgeqdqhmtyggq Cooh

Chemical Degradation Pathways of NH2-KLGADTDGEQDQHMTYGGQ-COOH

The stability of the peptide this compound is influenced by several chemical degradation pathways that can modify its structure and, consequently, its biological activity. These pathways involve the chemical alteration of specific amino acid residues and the peptide backbone itself. Understanding these degradation routes is crucial for the development of stable formulations and for defining appropriate storage conditions.

Deamidation of Glutamine Residues (Q-G sequences)

Deamidation is a chemical reaction in which an amide functional group is removed. wikipedia.org In peptides and proteins, the amino acids asparagine (Asn) and glutamine (Gln) contain side-chain amides and are therefore susceptible to deamidation. wikipedia.org The peptide this compound contains glutamine residues at positions 9, 12, and 18.

The deamidation of glutamine involves the conversion of the glutamine side chain to a carboxylic acid, resulting in the formation of a glutamic acid (Glu) residue. wikipedia.org This reaction proceeds through a cyclic glutarimide (B196013) intermediate, particularly under neutral or alkaline conditions. nih.gov The rate of glutamine deamidation is generally much slower than that of asparagine. nih.gov However, the rate is highly dependent on the C-terminal adjacent amino acid. Sequences where glutamine is followed by a glycine (B1666218) (Gly, G) residue (Q-G sequences) are known to have an accelerated rate of deamidation. nih.govmdpi.com In the peptide this compound, there is a QG sequence at positions 18 and 19. This specific site is therefore a hotspot for deamidation. The formation of the glutarimide intermediate can also lead to the formation of iso-glutamic acid residues. nih.gov

Table 2: Susceptible Sites for Deamidation in this compound

Position Sequence Susceptibility to Deamidation
9 Gln (Q) Moderate
12 Gln (Q) Moderate

Oxidation of Methionine and Tyrosine Residues

The side chains of certain amino acids are susceptible to oxidation, which can be initiated by exposure to light, oxygen, or trace amounts of metal ions. The peptide this compound contains a methionine (Met, M) residue at position 14 and a tyrosine (Tyr, Y) residue at position 16, both of which are prone to oxidation. researchgate.netresearchgate.net

The thioether side chain of methionine is readily oxidized to form methionine sulfoxide (B87167). nih.gov This initial oxidation is often reversible in biological systems but can proceed further to the irreversible formation of methionine sulfone. researchgate.net The oxidation of methionine can alter the peptide's conformation and biological activity.

The phenolic side chain of tyrosine can also undergo oxidation, leading to the formation of various oxidation products, including dityrosine (B1219331) cross-links between peptide chains or intramolecularly. nih.gov The oxidation of tyrosine is often mediated by radical species. researchgate.net

Table 3: Susceptible Sites for Oxidation in this compound

Position Residue Type of Oxidation
14 Met (M) Formation of methionine sulfoxide and sulfone

Racemization

Racemization is the process in which an optically active compound, containing a single chiral center, is converted into an equal mixture of both enantiomers (L- and D-isomers), resulting in a loss of optical activity. thieme-connect.de In peptides, the α-carbon of each amino acid (except for glycine) is a chiral center. Racemization can occur during peptide synthesis or upon storage, particularly under basic conditions or at elevated temperatures. highfine.comacs.org

The mechanism of racemization involves the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either side, resulting in either the original L-amino acid or the D-amino acid. rsc.org The rate of racemization is influenced by several factors, including the specific amino acid, its position in the peptide, and the presence of activating groups. researchgate.net Any of the chiral amino acid residues in this compound could potentially undergo racemization, which would alter the three-dimensional structure of the peptide and likely impact its biological function.

Diketopiperazine Formation at N-terminus

Peptides with an unprotected N-terminus can undergo intramolecular cyclization to form a diketopiperazine (DKP), a cyclic dipeptide. nih.govacs.org This reaction results in the cleavage of the peptide bond between the second and third amino acid residues, leading to the truncation of the peptide. researchgate.net The N-terminal sequence of the peptide is NH2-Lys-Leu... (KL...).

The formation of a diketopiperazine involves a nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond between the second and third residues. nih.gov The rate of DKP formation is highly dependent on the identity of the first two amino acids. acs.org Peptides with proline at the second position are particularly prone to this degradation pathway, which is not the case for this peptide. However, the presence of a charged or polar side chain in the first amino acid can lead to a relatively fast degradation. nih.gov The N-terminal lysine (B10760008) (Lys, K) has a positively charged side chain, which may influence the rate of diketopiperazine formation.

β-Elimination

β-elimination is a chemical reaction that can occur with amino acids that have an electron-withdrawing group on their β-carbon. researchgate.net This includes residues such as cysteine (Cys), serine (Ser), threonine (Thr), and their phosphorylated or glycosylated forms. nih.gov The peptide this compound contains a threonine (Thr, T) residue at position 7.

The mechanism of β-elimination is initiated by the abstraction of the α-proton by a base, followed by the elimination of the side-chain substituent, resulting in the formation of a dehydroamino acid residue (dehydroalanine from serine, or dehydroaminobutyric acid from threonine). acs.org This newly formed unsaturated residue is highly reactive and can undergo further reactions, such as addition reactions or hydrolysis of the adjacent peptide bond, leading to peptide fragmentation. nih.gov The rate of β-elimination is significantly increased under basic conditions. rockefeller.edu

Table 4: Susceptible Site for β-Elimination in this compound

Position Residue Potential Product of β-Elimination

Physical Degradation Phenomena of this compound

The physical integrity of the peptide this compound is fundamental to its biological function. Physical degradation pathways, which include aggregation and denaturation, involve alterations to the peptide's higher-order structure without changing its primary amino acid sequence. These structural modifications are often influenced by intermolecular forces and environmental conditions.

Aggregation Propensity and Mitigation Strategies

Aggregation is a prevalent form of physical degradation for peptides, characterized by the non-covalent self-association of peptide monomers into larger, often insoluble, assemblies. The tendency of this compound to aggregate is dictated by its amino acid sequence, which comprises a mix of hydrophobic and hydrophilic residues. The presence of hydrophobic amino acids such as Leucine (L), Alanine (B10760859) (A), Methionine (M), and Tyrosine (Y) can drive aggregation through hydrophobic interactions, especially when the peptide concentration exceeds its solubility limit.

Key Factors Influencing Aggregation:

Peptide Concentration: Elevated peptide concentrations increase the probability of intermolecular encounters, thereby promoting aggregation.

pH and Ionic Strength: The net charge of the peptide is pH-dependent and plays a critical role in its stability. At its isoelectric point (pI), the peptide possesses a neutral net charge, which can minimize electrostatic repulsion and facilitate aggregation. The ionic strength of the surrounding solution can also modulate these electrostatic interactions.

Temperature: Higher temperatures can accelerate aggregation by inducing conformational changes that expose hydrophobic core residues.

Strategies for Mitigation:

To minimize the aggregation of this compound, several strategies can be implemented:

pH Adjustment: Formulating the peptide at a pH distant from its isoelectric point can enhance its net charge and increase electrostatic repulsion between molecules, thus hindering aggregation. Given the acidic nature of this peptide, a neutral to slightly alkaline pH is expected to improve solubility and reduce aggregation. creative-peptides.com

Inclusion of Excipients: The addition of stabilizing agents can effectively prevent aggregation. Common excipients include:

Sugars and Polyols: Agents like sucrose, trehalose, and mannitol (B672) can help maintain the peptide's native conformation.

Surfactants: Non-ionic surfactants such as polysorbate 80 can mitigate surface-induced aggregation.

Amino Acids: Specific amino acids, including arginine and glycine, can function as aggregation inhibitors.

Controlled Storage: The most effective method for preventing aggregation is to store the peptide in a lyophilized state at low temperatures, such as -20°C or -80°C. sigmaaldrich.com If the peptide is in solution, it should be stored in aliquots to prevent degradation caused by repeated freeze-thaw cycles. sigmaaldrich.com

Table 1: Hypothetical Aggregation Tendency of this compound under Different Conditions

Click to view interactive data table
ConditionPeptide Concentration (mg/mL)pHTemperature (°C)Predicted Aggregation Level
114.025Low
2104.025Moderate
317.025Very Low
4107.025Low
514.040Moderate-High
6104.040High

Denaturation Processes

Denaturation involves the loss of the peptide's native three-dimensional structure, which can result in a loss of its biological activity. ncert.nic.in While this compound is a relatively short peptide and may not possess a complex tertiary structure, it can form secondary structural elements like α-helices and β-sheets that are crucial for its function. Denaturation disrupts the non-covalent interactions responsible for maintaining these structures. ncert.nic.in

Primary Causes of Denaturation:

Thermal Stress: Increased temperatures can provide sufficient energy to overcome the weak interactions, such as hydrogen bonds, that stabilize the peptide's conformation.

pH Extremes: Both highly acidic and alkaline environments can alter the ionization states of the peptide's amino acid side chains, disrupting electrostatic interactions and leading to denaturation.

Chemical Denaturants: Substances like urea (B33335) and guanidinium (B1211019) chloride can interfere with the internal hydrogen bonding of the peptide, causing it to unfold.

Organic Solvents: The presence of organic solvents can change the dielectric properties of the medium, which can weaken hydrophobic interactions and disrupt the peptide's structure. researchgate.net

Due to its high content of charged residues (Aspartic acid, Glutamic acid), the denaturation of this compound is expected to be highly sensitive to variations in pH and ionic strength. At neutral pH, the numerous glutamic and aspartic acid residues impart a significant negative charge, likely promoting a more extended conformation due to electrostatic repulsion among the side chains.

Influence of Environmental Factors on Stability

The stability of this compound is profoundly affected by its chemical surroundings. Variables such as pH, temperature, and solvent composition can significantly influence its degradation rates and pathways.

pH Dependence of Degradation Kinetics

The pH of the solution is a paramount factor governing the stability of this compound, owing to the multiple ionizable groups within its sequence. The peptide contains several residues with acidic side chains (Aspartic acid - D, Glutamic acid - E) and one with a basic side chain (Histidine - H).

Principal pH-Dependent Degradation Pathways:

Hydrolysis: The peptide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of aspartic acid residues makes the peptide particularly vulnerable to hydrolysis of adjacent peptide bonds, especially under acidic conditions. sigmaaldrich.com The Asp-Gly (D-G) motif within the sequence is a known "hotspot" for degradation, proceeding through a cyclic imide intermediate that can subsequently hydrolyze to either the original aspartyl residue or an isoaspartyl isomer. sigmaaldrich.com

Deamidation: The glutamine (Q) residue in the sequence is prone to deamidation, converting it to glutamic acid. This reaction is typically catalyzed by bases and thus occurs more readily at neutral to alkaline pH. sigmaaldrich.com

Table 2: Hypothetical Degradation Rate of this compound at Various pH Values (at 37°C)

Click to view interactive data table
pHPredominant Degradation Pathway(s)Estimated Half-life (days)
2.0Hydrolysis (Asp-Gly, Asp-Thr)15
4.0Minimal Degradation150
6.0Deamidation (Gln), Isomerization (Asp)80
8.0Deamidation (Gln), Isomerization (Asp)30

Temperature Effects on Peptide Integrity

Temperature is a critical factor influencing the stability of peptides, including this compound. Elevated temperatures can accelerate the rates of most chemical degradation reactions and induce physical alterations such as aggregation and denaturation.

Consequences of Temperature:

Accelerated Reaction Rates: The rates of chemical degradation processes, such as hydrolysis and deamidation, generally increase with temperature. A common rule of thumb is that the reaction rate can double with every 10°C rise in temperature.

Conformational Instability: Higher temperatures can cause the peptide to unfold, exposing residues that are typically shielded within its structure. This increased exposure can render them more susceptible to chemical attack.

Storage Guidelines: For optimal long-term stability, it is recommended to store peptides in a lyophilized (freeze-dried) form at low temperatures, for instance, -20°C or -80°C. sigmaaldrich.com For peptides in solution, short-term storage at 4°C is acceptable, whereas for extended periods, freezing at -20°C or -80°C in single-use aliquots is advisable to prevent degradation from repeated freeze-thaw cycles. sigmaaldrich.com

Table 3: Hypothetical Impact of Temperature on the Stability of this compound in Solution (pH 5.0)

Click to view interactive data table
Temperature (°C)Estimated Degradation Rate (% per month)
-20< 0.1
41-2
255-10
4020-30

Solvent and Solution Composition Effects

The nature of the solvent and the presence of other solutes can markedly affect the stability of this compound.

Influence of Solvents and Solutes:

Aqueous Environments: While water is the most common solvent for peptides, it also acts as a reactant in degradation processes like hydrolysis and deamidation.

Organic Co-solvents: The addition of organic solvents like ethanol, acetonitrile, or DMSO can sometimes enhance peptide solubility. However, they may also induce denaturation by disrupting hydrophobic interactions. researchgate.net The specific effect of an organic solvent is highly dependent on both the peptide and the solvent.

Buffer Systems: The choice of buffer can impact peptide stability. Some buffer components can catalyze degradation reactions. For instance, phosphate (B84403) buffers have been observed to accelerate the degradation of certain peptides. Buffers such as citrate (B86180) and acetate (B1210297) are frequently employed for acidic peptides.

Ionic Strength: The ionic strength of the solution, which is determined by the salt concentration, can influence the peptide's solubility and aggregation. High salt concentrations can sometimes lead to the "salting out" and precipitation of the peptide.

Excipients: As noted in the context of aggregation, a variety of excipients can be incorporated into formulations to enhance peptide stability. These include cryoprotectants for frozen solutions, lyoprotectants for lyophilized products, and antioxidants to inhibit the oxidation of susceptible residues like Methionine (M) and Tyrosine (Y).

The hydrophilic character of this compound, resulting from its high proportion of charged and polar residues, suggests that it will be most soluble and likely most stable in aqueous buffer systems at a pH where it possesses a net charge. creative-peptides.com The use of organic solvents should be approached with care, as they have the potential to disrupt any native secondary structure. creative-peptides.comresearchgate.net

Post Translational Modifications Ptms of Nh2 Klgadtdgeqdqhmtyggq Cooh: Analysis and Functional Implications

Identification of Potential PTM Sites

The primary sequence of NH2-KLGADTDGEQDQHMTYGGQ-COOH contains several amino acid residues that are common targets for post-translational modifications. These include tyrosine (Y), threonine (T), lysine (B10760008) (K), glutamine (Q), and aspartic acid (D).

Tyrosine (Y) Sulfation

Tyrosine sulfation is a crucial PTM that occurs in the Golgi apparatus and involves the addition of a sulfate group to the hydroxyl group of a tyrosine residue. This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs).

Potential Sulfation Site: The peptide contains one tyrosine residue (Y) at position 17, making it a potential site for sulfation.

Functional Implications: Tyrosine sulfation is known to play a significant role in modulating protein-protein interactions. The addition of a negatively charged sulfate group can enhance or inhibit these interactions, thereby affecting various biological processes. While the specific function of sulfation on this peptide is not documented, general implications include altered receptor binding and modulation of protein stability. Computational tools, such as the Sulfinator, can be used to predict the likelihood of tyrosine sulfation with high accuracy. nih.govovid.compitt.edu

Table 1: Potential Tyrosine Sulfation Site and Predicted Implications

Position Residue PTM Predicted Functional Implication Prediction Tools
17 Tyrosine (Y) Sulfation Altered protein-protein interactions, potential change in receptor binding affinity. Sulfinator nih.govovid.compitt.eduexpasy.org

Threonine (T) Phosphorylation

Threonine phosphorylation is a reversible PTM where a phosphate (B84403) group is added to the hydroxyl group of a threonine residue by kinases. This modification is a key mechanism in signal transduction pathways.

Potential Phosphorylation Sites: The peptide sequence includes two threonine residues (T) at positions 6 and 16, which are potential sites for phosphorylation.

Functional Implications: The addition of a negatively charged phosphate group can induce conformational changes in the peptide, leading to the activation or inhibition of signaling pathways. Phosphorylation can also create binding sites for other proteins, facilitating the assembly of signaling complexes. The functional consequence of threonine phosphorylation on this specific peptide would depend on its biological context and the specific kinases involved.

Table 2: Potential Threonine Phosphorylation Sites and Their Functional Roles

Position Residue PTM Potential Functional Implication
6 Threonine (T) Phosphorylation Modulation of signal transduction, creation of protein binding sites.
16 Threonine (T) Phosphorylation Regulation of peptide activity, conformational changes.

Lysine (K) Acetylation and Methylation

Lysine residues can undergo acetylation (addition of an acetyl group) and methylation (addition of one, two, or three methyl groups), which are critical for regulating protein function.

Potential Acetylation and Methylation Site: The peptide has one lysine residue (K) at position 2, which can be a substrate for both acetylation and methylation.

Functional Implications:

Acetylation: Lysine acetylation, carried out by lysine acetyltransferases (KATs), neutralizes the positive charge of the lysine side chain. This can lead to conformational changes and affect protein-protein interactions and protein stability. scienceopen.comnih.govnih.gov

Methylation: Lysine methylation, catalyzed by lysine methyltransferases (KMTs), maintains the positive charge but increases the size and hydrophobicity of the side chain. nih.gov Depending on the degree of methylation (mono-, di-, or tri-methylation), it can create binding sites for specific protein domains, thereby regulating protein-protein interactions and cellular localization. oup.comnih.govmdpi.comoup.com The balance between acetylation and methylation at the same lysine residue can act as a molecular switch to fine-tune the peptide's function.

Table 3: Potential Lysine Modification Site and Functional Consequences

Position Residue PTM Potential Functional Implication
2 Lysine (K) Acetylation Neutralization of positive charge, altered conformation, modified protein interactions. scienceopen.comnih.govnih.gov
2 Lysine (K) Methylation Creation of binding motifs, regulation of protein-protein interactions, altered hydrophobicity. nih.govoup.comnih.govmdpi.comoup.com

Glutamine (Q) Deamidation

Glutamine deamidation is a non-enzymatic modification where the side-chain amide group of a glutamine residue is hydrolyzed to a carboxylic acid group, converting glutamine to glutamic acid. This process can also proceed through a cyclic glutarimide (B196013) intermediate, which can then be hydrolyzed to either glutamic acid or isoglutamic acid. nih.govacs.orgwikipedia.orgmtoz-biolabs.com

Potential Deamidation Sites: The peptide contains three glutamine residues (Q) at positions 9, 12, and 20, which are susceptible to deamidation.

Functional Implications: The conversion of a neutral glutamine to a negatively charged glutamic acid introduces a charge change that can alter the peptide's structure, stability, and function. nih.govmtoz-biolabs.com The rate of deamidation is influenced by the surrounding amino acid sequence, with a C-terminal glycine (B1666218) often accelerating the process. mdpi.com In the given peptide, the glutamine at position 20 is followed by a glycine, potentially making it a hotspot for deamidation. This modification is often associated with protein aging and can lead to loss of biological activity or trigger autoimmune responses. mdpi.com

Table 4: Potential Glutamine Deamidation Sites and Their Impact

Position Residue PTM Influencing Factors Potential Functional Implication
9 Glutamine (Q) Deamidation pH, temperature, flanking residues Altered charge, structure, and stability. nih.govmtoz-biolabs.com
12 Glutamine (Q) Deamidation pH, temperature, flanking residues Altered charge, structure, and stability. nih.govmtoz-biolabs.com
20 Glutamine (Q) Deamidation C-terminal Glycine (G) Increased propensity for deamidation, potential loss of function. mdpi.com

Aspartic Acid (D) Isomerization

Aspartic acid isomerization is a spontaneous, non-enzymatic PTM that proceeds through a succinimide intermediate. This can lead to the formation of isoaspartic acid (isoAsp), which has the peptide backbone rerouted through the side-chain carboxyl group. nih.govacs.orgresearchgate.net

Potential Isomerization Sites: The peptide contains four aspartic acid residues (D) at positions 5, 8, 11, and 14, all of which are potential sites for isomerization.

Functional Implications: The insertion of a methylene group into the peptide backbone upon isomerization to isoAsp can cause significant structural perturbations. nih.govacs.org This can disrupt higher-order structures, affect protein-protein interactions, and lead to a loss of biological activity. acs.orgjst.go.jp The rate of isomerization is sequence-dependent, with Asp-Gly (DG), Asp-Ser (DS), and Asp-His (DH) motifs being particularly prone to this modification. In the provided peptide, the aspartic acid at position 8 is followed by a glycine (DG), making it a likely site for rapid isomerization. researchgate.netacs.org

Table 5: Potential Aspartic Acid Isomerization Sites and Their Consequences

Position Residue PTM Influencing Factors Potential Functional Implication
5 Aspartic Acid (D) Isomerization Flanking residues, local flexibility Structural disruption, altered activity. nih.govacs.org
8 Aspartic Acid (D) Isomerization C-terminal Glycine (G) High propensity for isomerization, significant structural and functional changes. researchgate.netacs.org
11 Aspartic Acid (D) Isomerization Flanking residues, local flexibility Structural disruption, altered activity. nih.govacs.org
14 Aspartic Acid (D) Isomerization Flanking residues, local flexibility Structural disruption, altered activity. nih.govacs.org

Methodologies for PTM Detection and Characterization

A variety of analytical techniques are employed to detect and characterize the aforementioned PTMs. Mass spectrometry (MS) stands out as a powerful and versatile tool in PTM analysis.

Mass Spectrometry (MS): This is the cornerstone technique for PTM analysis.

Tandem MS (MS/MS): By fragmenting the peptide, MS/MS can pinpoint the exact location of a modification. Different fragmentation methods like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD) are used. For instance, UVPD is particularly effective for identifying labile modifications like tyrosine sulfation, as it minimizes the neutral loss of the sulfate group. nih.gov ETD is useful for confirming aspartic acid isomerization by producing unique reporter ions. nih.govmdpi.com

High-Resolution MS: Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS can differentiate between isobaric modifications, such as tyrosine sulfation (79.9568 Da) and phosphorylation (79.9663 Da), based on their small mass difference. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of modified and unmodified peptides before MS analysis, which is crucial for complex samples. nih.govacs.orgnih.gov

Immunoassays:

Western Blotting and ELISA: These methods use antibodies that specifically recognize a particular PTM (e.g., anti-phosphotyrosine or anti-acetyl-lysine antibodies) to detect the presence of the modification. nih.gov

Chromatography:

Ion-Exchange Chromatography (IEX): This technique can separate peptides based on charge, which is useful for isolating peptides that have undergone modifications altering their net charge, such as phosphorylation, deamidation, or isomerization. creative-biolabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates peptides based on their hydrophobicity and is often used in conjunction with MS for PTM analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can provide detailed structural information about modified peptides. For instance, 13C-enriched cofactors can be used to directly detect lysine methylation and acetylation. nih.gov

Table 6: Summary of Methodologies for PTM Detection

PTM Key Methodologies Specific Considerations
Tyrosine Sulfation UVPD-MS, High-Resolution MS, LC-MS UVPD minimizes sulfate loss. nih.gov High resolution is needed to distinguish from phosphorylation. mdpi.com
Threonine Phosphorylation MS/MS (CID, ETD), Immunoassays (anti-phospho antibodies), IMAC enrichment Enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) are often used. acs.org
Lysine Acetylation/Methylation MS/MS, Immunoassays, NMR Specific antibodies for different methylation states are available. nih.gov NMR with 13C labeling offers direct detection. nih.gov
Glutamine Deamidation LC-MS/MS, IEX LC can separate isomeric products (Glu and isoGlu). nih.govacs.org
Aspartic Acid Isomerization LC-MS/MS (ETD), IEX, Peptide Mapping ETD provides diagnostic fragment ions. nih.govmdpi.com IEX can separate isoAsp-containing peptides. creative-biolabs.comfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PTM Mapping

A primary and powerful technique for identifying and locating PTMs on a peptide like this compound is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cznih.govnist.gov This method provides site-specific information about modifications that may arise during biological production or subsequent processing. nih.govnist.gov

The general workflow for LC-MS/MS-based PTM mapping involves several key steps:

Enzymatic Digestion: The peptide is first subjected to enzymatic digestion, typically with an enzyme like trypsin, to generate smaller, more manageable fragments. lcms.cz The choice of enzyme is critical to ensure complete and reproducible digestion.

Chromatographic Separation: The resulting peptide fragments are then separated using liquid chromatography (LC). This separation is often based on the hydrophobicity of the fragments, allowing for the resolution of a complex mixture of peptides before they enter the mass spectrometer. nih.gov

Mass Spectrometry (MS) Analysis: As the peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each peptide, creating a mass spectrum.

Tandem Mass Spectrometry (MS/MS): To identify the amino acid sequence and the location of any PTMs, specific peptide ions are selected and fragmented. The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS/MS). The masses of the fragment ions can be used to deduce the amino acid sequence and pinpoint the exact location of a modification.

For the peptide this compound, LC-MS/MS could be employed to detect a variety of PTMs, such as phosphorylation, ubiquitination, or oxidation. The presence of a PTM would result in a characteristic mass shift in the peptide fragment containing the modified amino acid. For example, the addition of a phosphate group would increase the mass of the peptide by approximately 80 Da.

Table 1: Illustrative LC-MS/MS Data for PTM Identification on a Fragment of this compound

Peptide FragmentTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Inferred PTM
HMTYGGQ825.36825.35-None
HMTYGGQ825.36905.32+79.96Phosphorylation
KLGADTDGEQ1119.511119.50-None
KLGADTDGEQ1119.511234.59+115.08Ubiquitination (GlyGly remnant)

Site-Directed Mutagenesis for PTM Site Validation

While LC-MS/MS is a powerful tool for identifying potential PTM sites, site-directed mutagenesis is a valuable molecular biology technique used to confirm the functional importance of a specific modification at a particular residue. neb.comnih.gov This method involves making specific, targeted changes to the DNA sequence that codes for the peptide, resulting in the substitution of the amino acid residue that is presumed to be modified. neb.comnih.gov

The process of site-directed mutagenesis for validating a PTM site on this compound would typically involve:

Primer Design: Custom DNA primers are designed to introduce the desired mutation at the target codon. For example, to investigate the role of phosphorylation on the tyrosine (Y) residue, a primer would be designed to change the tyrosine codon to that of an amino acid that cannot be phosphorylated, such as phenylalanine (F) or alanine (B10760859) (A).

Mutagenesis Reaction: The mutagenic primers are used in a polymerase chain reaction (PCR) with the plasmid DNA containing the gene for the peptide. This reaction creates copies of the plasmid with the desired mutation.

Transformation and Selection: The mutated plasmids are then introduced into host cells (e.g., E. coli) for replication. The cells containing the mutated plasmid are selected and grown.

Functional Analysis: The mutated peptide is then expressed and purified. Its functional properties, such as binding affinity or enzymatic activity, are compared to the wild-type peptide. If the mutation abolishes or alters the biological effect that was attributed to the PTM, it provides strong evidence that the specific residue is indeed a critical site for that modification.

For instance, if phosphorylation of the tyrosine residue in this compound is hypothesized to be essential for its interaction with a binding partner, mutating this tyrosine to a phenylalanine would prevent phosphorylation. A subsequent binding assay showing reduced or abolished interaction would validate the functional significance of phosphorylation at that site.

Table 2: Hypothetical Results of Site-Directed Mutagenesis to Validate a PTM Site

Peptide VariantModification at TyrosineBinding to Partner Protein (Affinity, Kd)Conclusion
Wild-TypePhosphorylated10 nMStrong Binding
Wild-TypeUnphosphorylated500 nMWeak Binding
Y to F MutantCannot be phosphorylated480 nMConfirms the importance of phosphorylation at Tyrosine for binding

Impact of PTMs on Peptide Conformation and Interactions

Post-translational modifications can have a profound impact on the three-dimensional structure of a peptide, which in turn influences its interactions with other molecules. mdpi.comnih.govmdpi.com The addition of chemical groups through PTMs can alter the charge, size, and hydrogen bonding capabilities of the modified amino acid, leading to conformational changes. nih.gov

Modulations in Binding Affinity and Specificity

PTMs are a key mechanism for modulating the binding affinity and specificity of proteins and peptides for their interaction partners. nih.gov The addition or removal of a PTM can act as a molecular switch, turning interactions on or off.

For example, phosphorylation introduces a bulky, negatively charged phosphate group. nih.gov This can create new electrostatic interactions with positively charged residues on a binding partner, thereby increasing binding affinity. Conversely, the negative charge could also lead to electrostatic repulsion, disrupting an existing interaction. In the context of this compound, phosphorylation of the tyrosine residue could significantly enhance its affinity for a protein with a positively charged binding pocket.

Ubiquitination, the attachment of a small protein called ubiquitin, can also dramatically alter binding interactions. nih.gov The ubiquitin moiety itself can serve as a binding motif for other proteins containing ubiquitin-binding domains, thus mediating the assembly of larger protein complexes. nih.gov

Table 3: Illustrative Impact of PTMs on the Binding Affinity of this compound

PTM at Specific ResidueBinding PartnerChange in Binding Affinity (Kd)
Phosphorylation at TyrosineProtein A50-fold increase
Ubiquitination at LysineProtein BNew interaction established
No PTMProtein ABaseline affinity

Alterations in Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamental to most biological processes. PTMs play a critical role in fine-tuning these recognition events. nih.gov

The conformational changes induced by PTMs can expose or conceal binding sites on a peptide, thereby altering its recognition by other molecules. researchgate.net For instance, the phosphorylation of a serine or threonine residue can induce a structural change that allows a specific binding protein to recognize and bind to the phosphorylated peptide. nih.gov This is a common mechanism in signal transduction pathways.

Furthermore, different PTMs at the same or adjacent sites can lead to different functional outcomes, a phenomenon sometimes referred to as a "PTM code." nih.gov For this compound, the presence of a phosphate group on the tyrosine might recruit one set of binding partners, while ubiquitination at a nearby lysine residue could recruit a different set, leading to distinct downstream biological effects. This highlights the complexity and versatility of PTM-mediated regulation of molecular recognition.

Computational and Bioinformatics Analysis of Nh2 Klgadtdgeqdqhmtyggq Cooh

Sequence Analysis and Homology Searching

Sequence analysis is the first step in characterizing a novel peptide. By comparing the peptide's sequence to vast databases of known protein and peptide sequences, we can infer its potential function based on evolutionary relationships.

Basic Local Alignment Search Tool (BLAST) against Protein Databases

The Basic Local Alignment Search Tool (BLAST) is a fundamental bioinformatics tool for comparing a query sequence against a database to find regions of local similarity. nih.gov For the peptide NH2-KLGADTDGEQDQHMTYGGQ-COOH, a protein BLAST (BLASTp) would be performed against a non-redundant protein sequence database.

The results of a BLAST search are evaluated based on several key metrics:

Score: This value indicates the quality of the alignment between the query and the subject sequence. A higher score signifies a better alignment.

E-value (Expect value): The E-value represents the number of alignments with a similar or better score that would be expected to occur by chance in a database of that size. youtube.com An E-value close to zero suggests a more significant, and likely biologically relevant, match. sequenceserver.comyoutube.com

Percent Identity: This metric shows the percentage of amino acids that are identical between the query and the subject sequence over the aligned region. sequenceserver.com

A hypothetical BLASTp search for this compound could yield results similar to those presented in Table 1.

Table 1: Hypothetical BLASTp Results for this compound

AccessionDescriptionScoreE-valuePercent Identity
NP_001258.1hypothetical protein [Homo sapiens]35.80.021100%
XP_011532831.1uncharacterized protein [Pan troglodytes]34.20.08895%
XP_003803074.1PREDICTED: uncharacterized protein [Mus musculus]31.50.5589%

Based on these hypothetical results, the peptide shows a high degree of similarity to a hypothetical human protein and uncharacterized proteins in other mammals, suggesting a conserved but currently unknown function. The low E-values for the top hits indicate that these alignments are unlikely to be due to random chance. youtube.com

Identification of Conserved Motifs and Domains

Conserved domains are recurring units in proteins that often have a specific function. sequenceserver.com Identifying such domains within the peptide sequence can provide clues about its molecular role. Tools like NCBI's Conserved Domain Database (CDD) search can be used for this purpose. nih.gov The CDD contains a collection of well-annotated multiple sequence alignment models for ancient domains and full-length proteins. nih.gov

A search of the this compound sequence against domain databases like Pfam and SMART might reveal the presence of known functional motifs.

Table 2: Hypothetical Conserved Domain Search Results for this compound

Domain DatabaseAccessionDomain NameE-valueRegion
PfamPF00076RRM_1 (RNA recognition motif)2.5e-052-18
SMARTSM00379RRM (RNA recognition motif)3.1e-052-18

The hypothetical results in Table 2 suggest that the peptide may contain a region similar to an RNA recognition motif (RRM). RRMs are common domains that bind to single-stranded RNAs. This finding would imply that the peptide could be involved in RNA binding or processing.

Advanced Function Prediction

Beyond sequence homology, various computational methods can be employed to predict the biological function of a peptide. These methods often leverage machine learning and systems biology approaches.

Machine Learning for Predicting Peptide Biological Roles

Machine learning models are increasingly used to predict the biological functions of peptides, such as their ability to interact with other proteins. rsc.orgresearchgate.netnih.gov These models are trained on large datasets of peptides with known functions and can identify complex patterns in the sequence that correlate with specific biological activities. mdpi.com

Several types of machine learning algorithms are applied to peptide function prediction:

Support Vector Machines (SVM): SVMs are powerful for classification tasks and can be used to predict if a peptide belongs to a certain functional class, such as being an antimicrobial peptide or a cell-penetrating peptide. nih.gov

Random Forest (RF): RF models, which consist of multiple decision trees, are also used for classification and can provide insights into the importance of different amino acids in the peptide's function. nih.gov

Deep Learning: More advanced deep learning models, such as convolutional neural networks (CNNs), can automatically learn relevant features from the peptide sequence to predict its function, including protein-peptide binding sites. nih.gov

For this compound, these models could be used to predict its likelihood of interacting with specific protein families or participating in certain biological pathways.

Gene Ontology (GO) Term Mapping for Predicted Functions

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins across all organisms. nih.govadvaitabio.com The GO is structured into three domains:

Biological Process: The larger biological processes in which the gene product participates. cancer.gov

Molecular Function: The specific biochemical activity of a gene product. cancer.gov

Cellular Component: The location in the cell where the gene product is active. cancer.gov

If the BLAST search had identified the peptide as part of a known protein, the GO terms associated with that protein could be used to infer the peptide's function. geneontology.org For example, if the hypothetical human protein (NP_001258.1) from the BLAST results was annotated with GO terms related to "RNA processing" (Biological Process), "RNA binding" (Molecular Function), and "nucleus" (Cellular Component), it would further support the hypothesis that the peptide is involved in RNA-related functions.

Pathway Integration and Network Analysis

Biological pathways are complex networks of interacting molecules that carry out cellular functions. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide detailed information on these pathways. genome.jpreactome.orgmetwarebio.com

By integrating the predicted functions of this compound, it's possible to map it to specific pathways. For instance, if the peptide is predicted to have RNA binding capabilities and is associated with a protein involved in RNA processing, pathway analysis could reveal its potential role in pathways like mRNA surveillance or splicing. This type of analysis helps to place the peptide within a broader biological context and can generate testable hypotheses about its function. nih.gov

Peptide Design and Engineering Principles

The design and engineering of peptides for therapeutic applications involve a systematic process of refining their amino acid sequence and structure to achieve desired properties. For this compound, computational approaches can guide modifications to enhance its stability, specificity, and potency.

A significant hurdle in the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. nih.govnih.gov Rational design strategies can be employed to increase the stability of this compound. One of the most effective approaches is the substitution of naturally occurring L-amino acids with their D-enantiomers. nih.gov

D-amino acids are not recognized by the active sites of most proteases, rendering peptides that contain them more resistant to enzymatic degradation and thereby increasing their biological half-life. nih.govnih.gov The strategic placement of D-amino acids is crucial. Substitution in the middle of the sequence can sometimes disrupt secondary structures essential for biological activity, while modifications at the N- and/or C-termini are often better tolerated. nih.gov

Computational modeling can predict the impact of D-amino acid substitutions on the peptide's structure and stability. By creating a mirror image of the peptide or its target, it's possible to design D-analogs that retain biological activity while exhibiting greatly increased stability. pnas.orglifetein.com For this compound, a hypothetical stability analysis could involve creating several analogs with D-amino acid substitutions and assessing their stability in serum.

Table 1: Hypothetical Serum Stability of this compound and its D-amino Acid Analogs
Peptide AnalogModificationHalf-life in Human Serum (hours)Predicted Secondary Structure
Original PeptideAll L-amino acids0.5Alpha-helix
Analog 1D-Lys at position 18Alpha-helix
Analog 2D-Gln at position 2010Alpha-helix
Analog 3D-Lys at position 1, D-Gln at position 2024Alpha-helix
Analog 4D-Ala at position 1015Disrupted helix

This hypothetical data illustrates that terminal D-amino acid substitutions (Analogs 1, 2, and 3) could significantly enhance serum half-life while preserving the predicted alpha-helical structure, which may be crucial for its function. Conversely, a substitution in the middle of the sequence (Analog 4) might also increase stability but could potentially disrupt the secondary structure, which would need to be experimentally verified for its impact on activity. nih.gov

To improve the binding affinity and specificity of this compound for its intended biological target, its amino acid sequence can be systematically modified. Computational methods are instrumental in guiding these modifications.

A common starting point is an "alanine scan," where each amino acid residue in the peptide is systematically replaced with alanine (B10760859). nih.gov This helps to identify "hotspot" residues that are critical for the interaction with the target protein. lifetein.com Once these key residues are identified, they can be mutated to other natural or unnatural amino acids to potentially enhance binding. nih.gov

Structure-based design can be employed if the three-dimensional structure of the target protein is known. acs.org Molecular docking simulations can predict how different analogs of this compound will bind to the target and estimate the binding affinity. This allows for the rational selection of mutations that are likely to improve the interaction. researchgate.net

For instance, if computational analysis suggests that a hydrophobic pocket exists at the binding interface of the target protein, a residue like Alanine (A) in the peptide could be mutated to a larger hydrophobic residue such as Phenylalanine (F) or Tryptophan (W) to increase hydrophobic interactions and improve binding affinity. nih.gov

Table 2: Hypothetical Binding Affinity of this compound Analogs to a Target Protein
Peptide AnalogModificationPredicted Binding Affinity (Kd, nM)Key Interaction Changes
Original PeptideNone150Baseline
Analog 5 (A4F)Alanine at position 4 to Phenylalanine50Increased hydrophobic interaction
Analog 6 (D7N)Aspartic acid at position 7 to Asparagine300Loss of a key salt bridge
Analog 7 (H14Y)Histidine at position 14 to Tyrosine80New hydrogen bond formation
Analog 8 (A4F, H14Y)Combined A4F and H14Y mutations15Synergistic binding enhancement

This hypothetical data suggests that targeted mutations, such as in Analog 5 and 7, can significantly improve binding affinity. It also illustrates that some mutations, like in Analog 6, can be detrimental. Combining beneficial mutations (Analog 8) could lead to a lead candidate with substantially improved potency.

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is highly efficient and cost-effective for optimizing a lead peptide like this compound. nih.govnih.gov

Starting with the initial peptide sequence, a virtual library of analogs can be generated by systematically substituting each amino acid position with all other 19 natural amino acids, as well as a selection of non-natural amino acids. This can result in a vast number of potential peptide sequences.

These virtual libraries are then screened against the three-dimensional structure of the target protein using molecular docking programs. nih.gov These programs predict the binding mode and affinity of each peptide in the library. The peptides are then ranked based on their predicted binding scores, and the top-ranking candidates are selected for experimental validation. mdpi.com

This process not only helps in identifying peptides with improved affinity but can also be used to optimize for other properties like selectivity and improved physicochemical characteristics. pepdd.com

Table 3: Hypothetical In Silico Screening Results for Analogs of this compound
RankPeptide Analog SequenceDocking Score (kcal/mol)Predicted Key Interactions
1NH2-KLGADTDGEQDQF MTYGGQ-COOH-12.5Strong hydrophobic and pi-stacking interactions
2NH2-KLGADTDGEQDQHMTYGGW -COOH-12.1Increased hydrogen bonding and hydrophobic contact
3NH2-R LGADTDGEQDQHMTYGGQ-COOH-11.8Formation of a new salt bridge
............
10,000NH2-KLGADTDGEQDQHMTYGGP -COOH-7.2Steric clash with the binding pocket

The hypothetical results in Table 3 demonstrate how in silico screening can quickly assess a large number of analogs and prioritize a smaller, more manageable set for synthesis and experimental testing. This accelerates the lead optimization process and increases the likelihood of identifying a potent and selective peptide therapeutic. pepdd.com

Research Applications and Methodological Development Utilizing Nh2 Klgadtdgeqdqhmtyggq Cooh

Development of Molecular Probes for Cellular Pathways

Peptides are invaluable as molecular probes due to their high specificity and biological relevance. Their ability to mimic or disrupt natural biomolecular interactions allows researchers to investigate cellular pathways with high precision.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.govrsc.org Peptides designed from the sequences of interacting proteins are powerful tools for studying these interactions. nih.gov They can act as inhibitors or modulators, providing a means to dissect the functional roles of specific PPIs in complex biological networks. tdcommons.ai The peptide NH2-KLGADTDGEQDQHMTYGGQ-COOH, being a fragment of a larger protein sequence, can be used to investigate the binding interface of its parent protein.

Research in this area often involves synthesizing peptides that correspond to key interaction domains. nih.gov These peptides can then be used in various biophysical assays to quantify their binding affinity and kinetics with the target protein. Such studies are crucial for validating the importance of specific residues in mediating the interaction and for the initial stages of developing peptide-based therapeutics. tdcommons.aiyoutube.com

Table 1: Biophysical Techniques for Studying Peptide-Protein Interactions

Technique Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a peptide to a protein. Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind. Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (KD).
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light from a labeled peptide upon binding to a larger protein. Binding affinity (KD) in solution. nih.gov

| Nuclear Magnetic Resonance (NMR) | Analyzes the structure and dynamics of molecules in solution. | Identification of binding site residues and conformational changes upon binding. |

To visualize and track the interactions of peptides within cellular environments, they are often conjugated to fluorescent dyes. nih.govptglab.com The process of labeling involves chemically attaching a fluorophore to the peptide. nih.gov The peptide this compound is well-suited for such modification, as its N-terminal lysine (B10760008) (K) residue contains a primary amine that is a common target for conjugation with NHS-ester or isothiocyanate derivatives of fluorescent dyes. nih.govfluorofinder.com

Fluorescently labeled peptides serve as probes in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. nih.gov These tools enable researchers to study the localization of the peptide, its binding to target proteins in living cells, and the dynamics of the interaction in real-time. The choice of fluorophore is critical and depends on the specific application, including the desired brightness, photostability, and spectral properties compatible with available instrumentation. thermofisher.com

Table 2: Common Fluorophores for Peptide Labeling

Fluorophore Excitation (nm) Emission (nm) Key Features
FITC (Fluorescein) ~495 ~519 Bright green fluorescence, pH-sensitive. nih.gov
Rhodamine B ~555 ~580 Bright red-orange fluorescence, good photostability. fluorofinder.com
Cyanine Dyes (e.g., Cy3, Cy5) Variable (e.g., Cy3 ~550, Cy5 ~650) Variable (e.g., Cy3 ~570, Cy5 ~670) High extinction coefficients, available in a wide range of wavelengths. fluorofinder.com

| Alexa Fluor Dyes | Wide Range | Wide Range | Series of bright and highly photostable dyes across the spectrum. ptglab.com |

Methodological Advancements in Peptide Science

The utility of peptides like this compound in research is continually enhanced by methodological advancements in peptide science. Modern solid-phase peptide synthesis (SPPS) allows for the routine and high-purity production of custom peptide sequences. Furthermore, a variety of chemical modifications can be introduced to improve peptide stability, affinity, and bioavailability. These include cyclization, the incorporation of non-natural D-amino acids, and N-methylation of the peptide backbone. nih.gov

Recent progress also includes the development of high-throughput screening platforms, such as phage display and mRNA display, which enable the rapid discovery of peptides with high affinity for specific targets. nih.gov In parallel, the rise of computational methods, including machine learning and artificial intelligence, is accelerating the design and optimization of peptides with desired functions, reducing the time and cost associated with experimental screening. nih.gov These advancements collectively expand the toolkit available to researchers, allowing for the creation of increasingly sophisticated peptide-based tools for a wide array of scientific investigations.

Improvements in High-Throughput Peptide Synthesis

The demand for large quantities of purified peptides for various biomedical and pharmaceutical applications has driven significant advancements in high-throughput peptide synthesis. nih.gov The chemical compound this compound, a moderately sized peptide, is representative of the molecules synthesized using these advanced techniques. Methodologies such as Solid-Phase Peptide Synthesis (SPPS) have been revolutionized by automation and miniaturization, enabling the parallel synthesis of numerous peptides. peptidescientific.comnih.govcreative-peptides.com

Modern automated peptide synthesizers, building on the foundational work of Bruce Merrifield, employ sophisticated fluidic systems and programmable protocols to ensure precise and repeatable deprotection, coupling, and washing cycles. americanpeptidesociety.orgnih.gov This automation significantly reduces manual labor and the potential for human error, leading to higher reproducibility. americanpeptidesociety.org For a peptide like this compound, automated synthesis would involve the sequential addition of Fmoc-protected amino acids to a solid support resin. peptidescientific.com The efficiency of each coupling step can be monitored, often using UV detectors, to ensure the desired sequence is assembled with high fidelity. nih.gov

Further improvements in high-throughput synthesis have been achieved through the use of microfluidic chips and specialized reaction vessels. nih.govpeptidescientific.com These technologies allow for the synthesis of large peptide libraries in a miniaturized format, which is crucial for applications such as epitope mapping and drug screening. nih.govnih.gov The synthesis of a library of peptides with single amino acid substitutions based on the this compound sequence, for instance, can be used to systematically study structure-activity relationships.

The optimization of high-throughput synthesis protocols often involves scouting runs with model peptides to determine the most efficient reaction times, temperatures, and reagent concentrations. occamdesign.com This iterative process of synthesis and analysis helps to refine protocols for producing high-purity peptides in a cost-effective and time-efficient manner. nih.govoccamdesign.com The data gathered from synthesizing peptides like this compound contributes to a better understanding of the challenges associated with specific sequences, such as aggregation-prone regions, and informs the development of improved synthesis strategies. creative-peptides.com

Table 1: Key Advancements in High-Throughput Peptide Synthesis
AdvancementDescriptionImpact on Synthesis of Peptides like this compound
Automated Solid-Phase Peptide Synthesis (SPPS)Robotic systems that automate the sequential addition of amino acids to a solid support, including deprotection, coupling, and washing steps. americanpeptidesociety.orgIncreased reproducibility, reduced manual labor, and higher throughput. americanpeptidesociety.org
Microwave-Assisted Peptide Synthesis (MAPS)Application of microwave energy to accelerate the coupling and deprotection steps in SPPS.Significantly reduced synthesis times while maintaining or improving peptide purity. nih.gov
Parallel Synthesis PlatformsSystems that allow for the simultaneous synthesis of multiple, unique peptides in formats such as 96-well plates. nih.govFacilitates the rapid generation of peptide libraries for screening and optimization studies. nih.gov
Microfluidic SynthesisPeptide synthesis conducted within microfluidic chips, allowing for precise control over reaction conditions and reduced reagent consumption. peptidescientific.comEnables miniaturization and high-throughput synthesis, ideal for creating diverse peptide libraries. peptidescientific.com

Advancements in Biophysical Characterization Techniques

A thorough understanding of a peptide's three-dimensional structure is crucial for elucidating its biological function. The synthetic peptide this compound can be utilized as a model system to advance and refine biophysical techniques used for structural analysis.

Circular Dichroism (CD) Spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution. creative-proteomics.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. springernature.com The resulting CD spectrum provides characteristic signatures for different secondary structural elements, such as α-helices, β-sheets, and random coils. creative-proteomics.compnas.org A peptide like this compound can be used to calibrate CD instruments and validate new algorithms for deconvoluting complex spectra to accurately quantify secondary structure content. pnas.org Furthermore, by studying the CD spectrum of this peptide under various conditions (e.g., different solvents, temperatures, or in the presence of binding partners), researchers can gain insights into its conformational flexibility and stability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. nmims.eduspringernature.com Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide information about through-bond and through-space connectivities between atoms, which can be used to calculate a detailed structural model. nmims.edu The well-defined sequence of this compound makes it a suitable candidate for developing and testing new NMR pulse sequences and data analysis methods aimed at improving the speed and accuracy of peptide structure determination. biorxiv.orgacs.org For instance, it can be used in the development of methods that rely on limited NMR data, such as chemical shift perturbations, to model peptide-protein complexes. biorxiv.org

Table 2: Biophysical Techniques for Peptide Characterization
TechniqueInformation ObtainedApplication with this compound
Circular Dichroism (CD) SpectroscopySecondary structure content (α-helix, β-sheet, random coil). creative-proteomics.comAssessing conformational changes in response to environmental factors and serving as a standard for method development. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-resolution 3D structure, dynamics, and interactions. nmims.eduServing as a model system for developing new NMR methodologies for structure determination and interaction studies. biorxiv.org
Mass Spectrometry (MS)Confirmation of primary sequence and identification of post-translational modifications. cambridge.orgVerifying the successful synthesis and purity of the peptide. cambridge.org

Integration of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are transforming peptide research by enabling the prediction of peptide properties, facilitating de novo design, and accelerating the discovery of novel therapeutic peptides. oup.comnih.gov The amino acid sequence of this compound represents a data point that can be used to train and validate these computational models.

Machine learning algorithms, particularly deep learning models like recurrent neural networks (RNNs) and transformers, can be trained on large datasets of peptide sequences with known properties to predict various characteristics of new sequences. rsc.orgacs.org These properties can include solubility, stability, antimicrobial activity, and receptor binding affinity. acs.orgyoutube.com The experimental data obtained from the synthesis and characterization of this compound can be incorporated into these datasets, thereby improving the accuracy and predictive power of the models. nih.gov

Furthermore, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), are being employed for the de novo design of peptides with desired functionalities. oup.comnih.gov These models learn the underlying patterns in existing peptide sequences and can then generate novel sequences that are likely to possess specific biological activities. nih.gov A known peptide like this compound can serve as a starting point or a reference in these generative processes, where the AI can be tasked with designing variants with enhanced properties.

The integration of AI in peptide research creates a powerful feedback loop: high-throughput synthesis and characterization generate large datasets, which are then used to train more sophisticated AI models. researchgate.net These models, in turn, guide the design of new peptides with improved characteristics, which can then be synthesized and tested experimentally. nih.gov This synergy between experimental and computational approaches significantly accelerates the pace of peptide discovery and development. nih.gov

Table 3: Applications of AI and Machine Learning in Peptide Research
ApplicationDescriptionRole of this compound
Property PredictionUsing machine learning models to predict physicochemical and biological properties from the peptide sequence. nih.govresearchgate.netIts sequence and experimentally determined properties can be used as a data point for training and validating predictive models. nih.gov
De Novo Peptide DesignEmploying generative models to create novel peptide sequences with desired functionalities. nih.govresearchgate.netCan serve as a reference or starting sequence for the design of new peptides with improved or novel activities.
High-Throughput Screening AnalysisApplying AI to analyze large datasets from high-throughput screening experiments to identify lead candidates. nih.govData from screening libraries based on this peptide can be analyzed to identify key residues for activity.

Future Research Directions and Outlook for Nh2 Klgadtdgeqdqhmtyggq Cooh Analogues

Exploration of Undiscovered Molecular Interactions

A primary future direction for analogues of NH2-KLGADTDGEQDQHMTYGGQ-COOH is the comprehensive exploration of their molecular interactions. Understanding how these peptides bind to biological targets is fundamental to elucidating their function. Future research will likely focus on identifying and characterizing novel binding partners and the nature of these interactions.

Non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, govern the specificity and affinity of a peptide for its receptor. youtube.comcambridgemedchemconsulting.comnih.gov Advanced analytical techniques will be crucial in mapping these interactions. A systematic analysis of atomic protein-ligand interactions can categorize the most common types of interactions, providing a framework for understanding how analogues of this compound might engage with their targets. cambridgemedchemconsulting.com

Table 1: Hypothetical Molecular Interaction Analysis of this compound Analogues

AnalogueTarget ProteinKey Interacting ResiduesPredominant Interaction TypeEstimated Binding Affinity (Kd)
Analogue A (Original Sequence)Protein XAsp7, Glu10, Tyr17Ionic, Hydrogen Bonding500 nM
Analogue B (Ala Scan at Asp7)Protein XGlu10, Tyr17Hydrogen Bonding2 µM
Analogue C (Phe substitution at Tyr17)Protein XAsp7, Glu10Ionic, Pi-stacking350 nM
Analogue D (Cyclized)Protein YArg45, Gln50Hydrogen Bonding, Hydrophobic100 nM

Note: The data in this table is hypothetical and for illustrative purposes to guide future research directions.

Advanced Computational Prediction of Peptide Specificity

Computational methods are poised to play a pivotal role in predicting the binding specificity of this compound analogues. These approaches can significantly accelerate the discovery process by prioritizing candidates for synthesis and experimental validation. rjsocmed.com

Protein-peptide docking simulations can predict the binding mode of a peptide to a protein, providing insights into the specific interactions that contribute to binding. rjsocmed.com Furthermore, advanced computational tools can predict proteotypic peptides, which are those most likely to be observed and unique for their protein of origin, a concept that can be adapted to predict the most effective binding motifs in a peptide sequence. researchgate.netnih.gov The use of physics-based force fields and empirical energy functions in computational models can help in accurately predicting the impact of single residue mutations on binding affinity and specificity. biorxiv.org

Table 2: In Silico Prediction of Binding Specificity for a Hypothetical Analogue

Computational MethodPredicted TargetBinding Site ResiduesPredicted Binding Energy (kcal/mol)Confidence Score
Template-Based DockingKinase ALys72, Asp184-9.80.92
Template-Free DockingPhosphatase BArg221, Cys124-8.50.85
Molecular DynamicsKinase ALys72, Asp184, Glu91-10.2 (stable)N/A

Note: The data in this table is hypothetical and for illustrative purposes to guide future research directions.

Innovations in Peptide Mimicry and Design

The field of peptide mimicry and design offers exciting possibilities for developing analogues of this compound with enhanced properties. This involves creating peptides that mimic the binding interfaces of larger proteins or antibodies, offering advantages such as higher specificity and better cell permeability. nih.govsciety.orgbiorxiv.org

One innovative approach is the use of AI algorithms, such as PepMimic, which can transform a known protein receptor or antibody into a short peptide drug by mimicking the binding interfaces. sciety.orgbiorxiv.orgresearchgate.net This strategy has the potential to generate peptides with high affinity and specificity. sciety.orgbiorxiv.org Furthermore, the design of "bioportides," which are bioactive cell-penetrating peptides, could be explored to improve the intracellular delivery of these analogues. nih.gov

Broader Implications for Fundamental Biological Processes

The study of this compound and its analogues could have broader implications for our understanding of fundamental biological processes. Peptides are essential signaling molecules that regulate a vast array of physiological functions. nih.govnih.gov

Biological processes are the series of events necessary for an organism to live, grow, and interact with its environment. fiveable.mewikipedia.orgsc-media.org These processes are often regulated by complex networks of molecular interactions. bionity.com By designing and studying novel peptides, researchers can create tools to probe these networks and gain a deeper understanding of cellular communication, signal transduction, and other vital processes. nih.gov The development of synthetic peptides that can modulate these pathways could lead to new insights into disease mechanisms and the identification of novel therapeutic targets.

Q & A

Basic Research Questions

Q. How can the primary structure of NH₂-KLGADTDGEQDQHMTYGGQ-COOH be validated experimentally?

  • Methodology : Use tandem mass spectrometry (MS/MS) for peptide sequencing, combined with Edman degradation to confirm the N-terminal sequence. Nuclear Magnetic Resonance (NMR) spectroscopy can resolve ambiguities in amino acid connectivity. Cross-validate results with high-performance liquid chromatography (HPLC) retention times and theoretical molecular weight calculations .
  • Data Interpretation : Compare fragmentation patterns from MS/MS with predicted ion series. For NMR, assign peaks to specific protons in the peptide backbone using 2D-COSY or TOCSY spectra. Discrepancies >0.1 Da in mass or unassigned NMR signals warrant re-synthesis or impurity analysis .

Q. What are the optimal conditions for synthesizing NH₂-KLGADTDGEQDQHMTYGGQ-COOH via solid-phase peptide synthesis (SPPS)?

  • Experimental Design : Use Fmoc-based SPPS with a Rink amide resin for C-terminal amidation. Activate coupling reagents (e.g., HBTU/DIPEA) at 2.5× molar excess. Monitor coupling efficiency via Kaiser tests. For challenging residues (e.g., glutamine at position 18), pre-activate with Oxyma Pure to minimize racemization .
  • Troubleshooting : Low yields (<70%) may indicate incomplete deprotection (increase piperidine exposure time) or aggregation (incorporate pseudoproline dipeptides). Post-synthesis, purify via reverse-phase HPLC using a C18 column and 0.1% TFA/ACN gradient .

Q. How can researchers confirm the absence of endotoxins or impurities in synthesized batches?

  • Quality Control : Perform Limulus Amebocyte Lysate (LAL) assays for endotoxin detection (threshold <0.25 EU/mg). Use LC-MS to identify truncated peptides or side products. Quantify residual solvents (e.g., DMF) via gas chromatography (GC) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data for this peptide?

  • Hypothesis Testing : Assess bioavailability via pharmacokinetic studies (e.g., plasma half-life, tissue distribution). If in vitro activity (e.g., PARP inhibition) does not translate in vivo, evaluate proteolytic stability using simulated gastric fluid or serum incubation assays. Modify the sequence with D-amino acids or PEGylation to enhance stability .
  • Statistical Analysis : Apply ANOVA to compare dose-response curves across models. Use Cohen’s d to quantify effect size discrepancies. If p-values >0.05, revisit assay conditions (e.g., cell line selection, incubation time) .

Q. What strategies can optimize the peptide’s binding affinity to its target (e.g., PARP enzymes)?

  • Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to identify flexible regions in the peptide-target complex. Use alanine scanning mutagenesis to pinpoint critical residues (e.g., lysine at position 2, tyrosine at position 15). Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Experimental Validation : Synthesize analogs with non-natural amino acids (e.g., norleucine substitution) and compare IC50 values via fluorescence polarization assays. Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .

Q. How can researchers address batch-to-batch variability in peptide bioactivity?

  • Root-Cause Analysis : Track variability sources via Ishikawa diagrams. Common factors include oxidation (methionine at position 14), incomplete lyophilization, or storage temperature fluctuations. Implement orthogonal analytical methods (e.g., circular dichroism for secondary structure consistency) .
  • Mitigation : Standardize lyophilization protocols (e.g., 24-hour freeze-dry cycle at -50°C). Store peptides under argon at -80°C. Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic and analytical protocols to ensure reproducibility?

  • Documentation : Include detailed SPPS cycles (e.g., coupling times, reagent equivalents), HPLC gradients, and MS instrument parameters (e.g., ionization voltage, collision energy). Adhere to IUPAC nomenclature and SI units .
  • FAIR Principles : Share raw data (e.g., .RAW MS files, NMR FIDs) in repositories like Zenodo. Use electronic lab notebooks (ELNs) with version control to track protocol iterations .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be reconciled during structural elucidation?

  • Triangulation : Cross-validate with alternative techniques (e.g., infrared spectroscopy for functional groups, amino acid analysis for composition). If NMR suggests a proline residue but MS does not, consider proline racemization artifacts or isotopic interference .
  • Collaborative Review : Engage a third-party lab for independent verification. Use consensus algorithms in software like MestReNova to resolve peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.